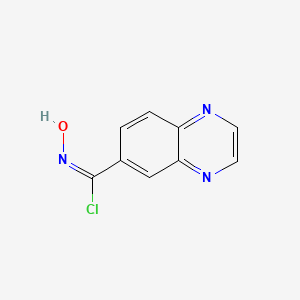
(6E)-N-hydroxyquinoxaline-6-carboximidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6E)-N-hydroxyquinoxaline-6-carboximidoyl chloride is a chemical compound with a unique structure that includes a quinoxaline ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-N-hydroxyquinoxaline-6-carboximidoyl chloride typically involves the reaction of quinoxaline derivatives with hydroxylamine and subsequent chlorination. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(6E)-N-hydroxyquinoxaline-6-carboximidoyl chloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce quinoxaline derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
(6E)-N-hydroxyquinoxaline-6-carboximidoyl chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of (6E)-N-hydroxyquinoxaline-6-carboximidoyl chloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinoxaline derivatives such as quinoxaline N-oxides and quinoxaline carboximidoyl chlorides. These compounds share structural similarities but may differ in their chemical reactivity and biological activities.
Uniqueness
(6E)-N-hydroxyquinoxaline-6-carboximidoyl chloride is unique due to its specific functional groups and the resulting chemical properties
Eigenschaften
Molekularformel |
C9H6ClN3O |
|---|---|
Molekulargewicht |
207.61 g/mol |
IUPAC-Name |
(6E)-N-hydroxyquinoxaline-6-carboximidoyl chloride |
InChI |
InChI=1S/C9H6ClN3O/c10-9(13-14)6-1-2-7-8(5-6)12-4-3-11-7/h1-5,14H/b13-9+ |
InChI-Schlüssel |
BFWWQDJKTZJVEZ-UKTHLTGXSA-N |
Isomerische SMILES |
C1=CC2=NC=CN=C2C=C1/C(=N\O)/Cl |
Kanonische SMILES |
C1=CC2=NC=CN=C2C=C1C(=NO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


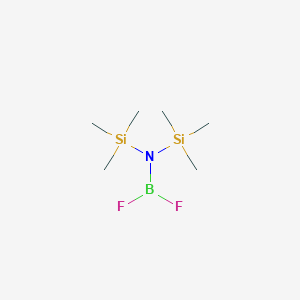
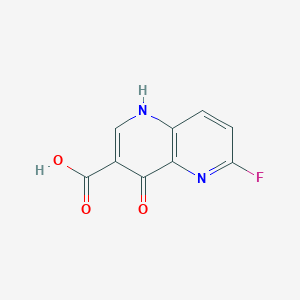

![6-Ethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B11894196.png)
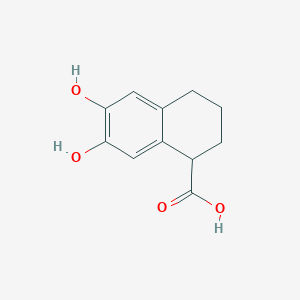
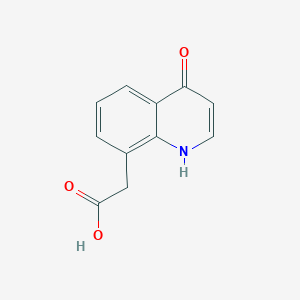
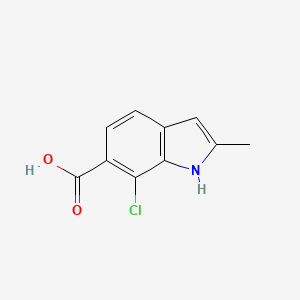
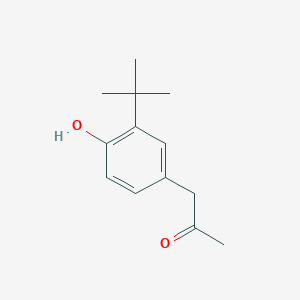

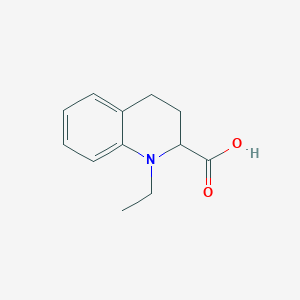
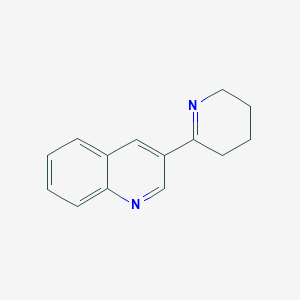


![6-Ethyl-4-hydrazinyl-2-methylthieno[2,3-d]pyrimidine](/img/structure/B11894249.png)
